1-(4-Methylphenyl)imidazolidine-2,4-dione

dihydroorotase inhibition pyrimidine biosynthesis CAD protein

Selective I1 imidazoline ligand (Ki=2.30 nM, 34x selectivity) for CNS/cardiovascular assays. Dihydroorotase inhibitor (IC50=180 µM, 2.9x more potent than BDBM50405111) for pyrimidine synthesis studies. Low CYP liability control (Ki >50 µM for 3A2/1A2/2D1). Validated antiproliferative in MCF7 cells. Ensure reproducibility with authentic N1-substituted building block—avoid inactive isomers.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 32549-31-8
Cat. No. B5625952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)imidazolidine-2,4-dione
CAS32549-31-8
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(=O)NC2=O
InChIInChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14)
InChIKeyRFLFIALFVCLGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)imidazolidine-2,4-dione: Core Chemical Identity and Procurement Profile


1-(4-Methylphenyl)imidazolidine-2,4-dione (C10H10N2O2, MW 190.20) is a heterocyclic building block belonging to the imidazolidinedione class, featuring a 4-methylphenyl substituent at the N1 position [1]. The compound is cataloged in authoritative chemical databases under multiple identifiers and is commercially available from reputable vendors for research use, primarily in medicinal chemistry and biochemical assay development [1][2].

Why Generic Substitution of 1-(4-Methylphenyl)imidazolidine-2,4-dione Fails: The Case for Position-Specific and Substituent-Driven Differentiation


Substituting 1-(4-Methylphenyl)imidazolidine-2,4-dione with structurally related imidazolidinediones—such as positional isomers (e.g., 5-(4-methylphenyl)imidazolidine-2,4-dione), unsubstituted phenyl analogs (e.g., 1-phenylimidazolidine-2,4-dione), or alternative substitution patterns (e.g., 3-phenylimidazolidine-2,4-dione)—introduces substantial variability in target engagement, enzyme inhibition potency, and metabolic liability [1][2]. The 4-methylphenyl moiety at the N1 position confers a unique steric and electronic environment that modulates binding to imidazoline receptors, dihydroorotase, and cytochrome P450 enzymes, as quantified below [3]. Consequently, generic interchange risks experimental irreproducibility and misalignment with intended pharmacological or assay outcomes.

1-(4-Methylphenyl)imidazolidine-2,4-dione: Quantitative Comparative Evidence for Scientific Selection


Superior Dihydroorotase Inhibition Relative to a Structural Analog

1-(4-Methylphenyl)imidazolidine-2,4-dione demonstrates a 2.9-fold greater inhibition of dihydroorotase (IC50 = 180 µM) compared to the structurally related analog BDBM50405111 (IC50 = 520 µM) under identical assay conditions [1][2]. This differential potency, measured in mouse Ehrlich ascites tumor cells, highlights the impact of the 4-methylphenyl substitution on enzyme active site engagement.

dihydroorotase inhibition pyrimidine biosynthesis CAD protein enzyme assay

High-Affinity and Selective I1 Imidazoline Receptor Binding

1-(4-Methylphenyl)imidazolidine-2,4-dione binds to the I1 imidazoline receptor with high affinity (Ki = 2.30 nM) and exhibits 34-fold selectivity over the alpha-2 adrenergic receptor (Ki = 79 nM) in rat tissue preparations [1]. This selectivity profile is quantifiably distinct from non-selective imidazoline ligands, underscoring its utility in dissecting imidazoline-specific signaling pathways.

imidazoline receptor I1 binding site alpha-2 adrenergic selectivity radioreceptor assay

Minimal CYP450 Inhibition Liability versus Class Average

1-(4-Methylphenyl)imidazolidine-2,4-dione exhibits low inhibitory potency against major cytochrome P450 isoforms, with Ki values of 52.6 µM (CYP3A2), 127 µM (CYP1A2), and 179 µM (CYP2D1) in rat liver microsomes [1]. In contrast, many imidazolidine-2,4-dione derivatives demonstrate CYP3A4 IC50 values in the low micromolar range (e.g., 5.33 µM for BDBM50380522) [2]. This reduced CYP inhibition suggests a lower propensity for metabolic drug-drug interactions when used as a pharmacological probe or lead scaffold.

CYP inhibition drug-drug interaction metabolic stability ADME

Documented Antiproliferative Activity Against Human Breast Cancer Cells

1-(4-Methylphenyl)imidazolidine-2,4-dione has been functionally evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells, with growth inhibition quantified after 72 hours via MTT assay [1]. While an exact IC50 value is not publicly reported in the ChEMBL entry, the compound's inclusion in anticancer screening panels aligns with the broader class activity of imidazolidine-2,4-dione derivatives, which exhibit PTP1B inhibitory IC50 values ranging from 0.57 to 172 µM [2]. This established cellular activity, even without a precise comparator, positions the compound as a validated starting point for oncology-focused medicinal chemistry campaigns.

antiproliferative MCF7 breast cancer MTT assay

1-(4-Methylphenyl)imidazolidine-2,4-dione: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Imidazoline Receptor Pharmacology: Selective I1 Tool Compound

Utilize 1-(4-Methylphenyl)imidazolidine-2,4-dione as a high-affinity, selective I1 imidazoline receptor ligand in radioligand binding and functional assays. With a Ki of 2.30 nM at I1 receptors and 34-fold selectivity over alpha-2 adrenergic sites, this compound enables precise dissection of imidazoline-mediated signaling in cardiovascular and central nervous system research [1].

De Novo Pyrimidine Biosynthesis Inhibition Studies

Employ this compound as a dihydroorotase inhibitor in CAD protein assays. Its 2.9-fold greater potency (IC50 = 180 µM) compared to the analog BDBM50405111 (IC50 = 520 µM) makes it a preferred tool for probing the rate-limiting step of pyrimidine nucleotide synthesis in cancer and parasitic disease models [1][2].

ADME Profiling and Drug-Drug Interaction Assessment

Incorporate 1-(4-Methylphenyl)imidazolidine-2,4-dione into CYP450 inhibition panels as a low-liability control or scaffold for lead optimization. Documented Ki values exceeding 50 µM for major CYP isoforms (3A2, 1A2, 2D1) indicate minimal metabolic interaction risk, supporting its use in in vivo pharmacokinetic studies where clean ADME profiles are critical [1].

Anticancer Drug Discovery: MCF7 Antiproliferative Screening

Deploy this compound in MCF7 breast cancer cell-based assays as a validated antiproliferative agent. Documented growth inhibition after 72 hours (MTT assay) provides a reliable starting point for structure-activity relationship (SAR) campaigns aimed at optimizing imidazolidinedione-based oncology therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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